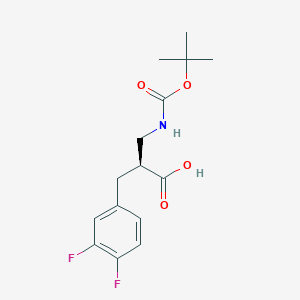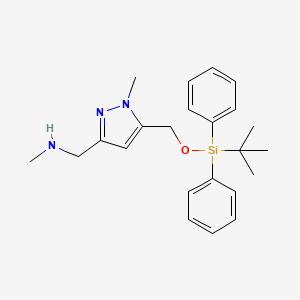
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-8-yl acetate moiety, which is a derivative of chromone, a naturally occurring compound found in many plants. The presence of the dimethylaminopropyl group adds to its versatility in chemical reactions and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate typically involves the esterification of 4-oxo-2-phenylchromen-8-yl acetic acid with 3-dimethylaminopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromone moiety to chromanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce chromanol derivatives .
科学研究应用
3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to bioactive natural products.
Industry: The compound can be used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate involves its interaction with specific molecular targets and pathways. The chromone moiety can interact with enzymes and receptors, modulating their activity. The dimethylaminopropyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
- 4-Oxo-2-phenylchromen-8-yl acetate
- 3-Dimethylaminopropyl 4-oxo-2-phenylchromen-8-yl ether
- 2-Phenylchromen-8-yl acetate
Uniqueness
3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate stands out due to the presence of the dimethylaminopropyl group, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential biological activities compared to similar compounds .
属性
CAS 编号 |
87626-60-6 |
|---|---|
分子式 |
C22H23NO4 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
3-(dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C22H23NO4/c1-23(2)12-7-13-26-21(25)14-17-10-6-11-18-19(24)15-20(27-22(17)18)16-8-4-3-5-9-16/h3-6,8-11,15H,7,12-14H2,1-2H3 |
InChI 键 |
DVXVABXMIWZNKL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


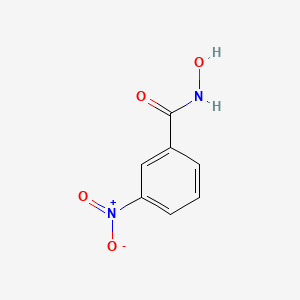
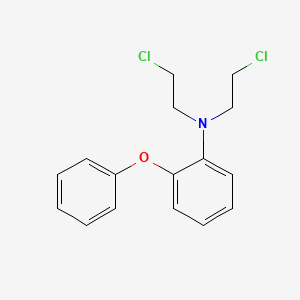
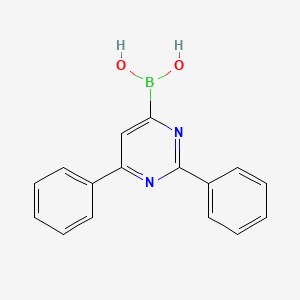
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)

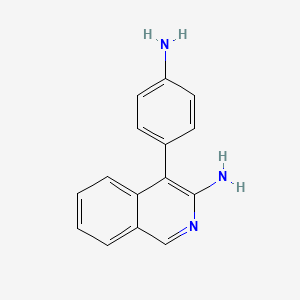
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
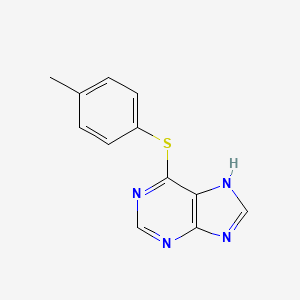
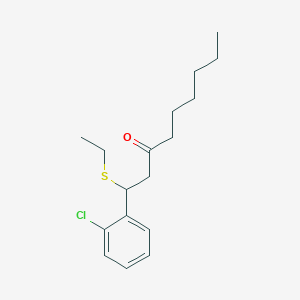
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
